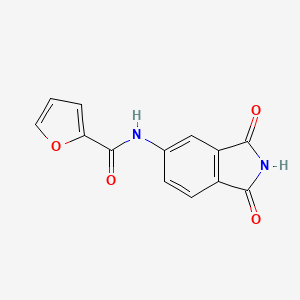

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide

Descripción

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring an isoindole-1,3-dione core fused with a furan carboxamide moiety.

Propiedades

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O4/c16-11-8-4-3-7(6-9(8)12(17)15-11)14-13(18)10-2-1-5-19-10/h1-6H,(H,14,18)(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMDDLQCXAEVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate isoindole derivative. One common method is the condensation reaction between furan-2-carboxylic acid and 1,3-dioxoisoindoline-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the furan ring, leading to the formation of furan-2,3-dicarboxylic acid derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction usually targets the carbonyl groups in the isoindole moiety, resulting in the formation of reduced isoindoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and cancer.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mecanismo De Acción

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and survival, resulting in anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Findings :

- Fluorine substituents (e.g., in 8d) improve synthetic yields compared to non-fluorinated analogs (e.g., 8c), likely due to enhanced electronic stability or reduced steric effects .

Structural and Spectroscopic Features

Nuclear Magnetic Resonance (NMR) Data

- 8c and 8d : Distinct ¹H-NMR signals for benzyl (δ ~4.5–5.0 ppm) and fluorobenzyl (δ ~4.8 ppm) groups confirm substitution patterns. Coupling constants (J = 10–12 Hz) reflect rigid aromatic systems .

- 9d and 9e : Fluorine atoms at para (9d) vs. meta (9e) positions on the benzyl group cause measurable shifts in ¹³C-NMR signals (e.g., C-F coupling at δ ~115–120 ppm) .

- Target Compound : Expected ¹H-NMR signals for furan protons (δ ~6.5–7.5 ppm) and isoindole-dione carbonyls (δ ~170 ppm in ¹³C-NMR) would align with analogs like 8c–8d .

Crystallographic Analysis (–5)

The difluoro-terphenyl analog () forms a layered crystal structure stabilized by intramolecular O–H⋯O hydrogen bonds (S(6) ring motif) and intermolecular N–H⋯O interactions.

Physicochemical and Functional Properties

- Solubility : Hydroxyl-containing analogs (e.g., 9d) exhibit higher polarity and water solubility compared to benzyl- or fluorobenzyl-substituted derivatives .

- Biological Activity : Sulfonamide variants (e.g., –10) are often explored for enzyme inhibition due to their hydrogen-bonding capacity, while fluorinated analogs (e.g., 8d) may exhibit enhanced bioavailability .

Actividad Biológica

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide is a compound that has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide is characterized by the presence of a furan ring and a phthalimide moiety. Its molecular formula is , with a molecular weight of 328.31 g/mol. The compound's structure contributes to its unique chemical and biological properties.

The biological activity of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. It may exert effects such as:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide through various assays. For instance:

- Cell Viability Assays : The compound was evaluated against A549 lung adenocarcinoma cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM .

- In Vivo Studies : In xenograft models using nude mice implanted with A549 cells, treatment with the compound resulted in reduced tumor sizes compared to control groups over a 60-day period .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide exhibits moderate antibacterial activity.

Case Studies and Research Findings

Several research articles have explored the biological activities of compounds related to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-carboxamide:

- Study on Isoindole Derivatives : A study evaluated various isoindole derivatives for their anticancer activities. Compounds similar to N-(1,3-dioxo...) showed promising results in inhibiting tumor growth in vivo .

- Pharmacological Evaluation : Another investigation focused on the pharmacological profiles of isoindole derivatives and their mechanisms of action, revealing insights into their potential as therapeutic agents .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.